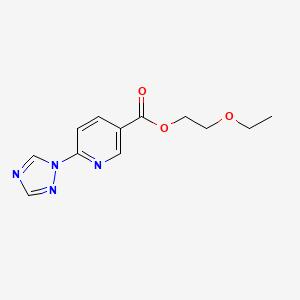

2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Description

Properties

IUPAC Name |

2-ethoxyethyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-2-18-5-6-19-12(17)10-3-4-11(14-7-10)16-9-13-8-15-16/h3-4,7-9H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZLRUIMHUOFKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C1=CN=C(C=C1)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate: Structural Profiling, Synthetic Methodology, and Mechanistic Applications

Executive Summary

2-Ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a highly functionalized heterocyclic compound characterized by a pyridine-3-carboxylate core, a 1,2,4-triazole pharmacophore, and a 2-ethoxyethyl ester side chain. This specific architectural combination is frequently utilized in the rational design of agrochemicals (e.g., systemic fungicides) and pharmaceutical prodrugs. This whitepaper provides a rigorous technical breakdown of its physicochemical properties, a self-validating synthetic methodology, and its putative mechanism of target engagement.

Structural Rationale & Physicochemical Profiling

The molecular architecture of this compound is purposefully modular, with each moiety serving a distinct physicochemical or pharmacological function:

-

The Nicotinate Core: The pyridine ring acts as a rigid, electron-deficient scaffold capable of participating in

stacking interactions within enzyme binding pockets. -

The 1H-1,2,4-Triazole Moiety: Positioned at C6, this ring is a classic bioisostere and metal-binding pharmacophore. The unhindered nitrogen atoms (specifically N4) are highly effective at coordinating with transition metals, such as the heme iron in Cytochrome P450 (CYP450) enzymes[1].

-

The 2-Ethoxyethyl Ester: Free carboxylic acids often suffer from poor membrane permeability due to ionization at physiological pH. Esterification with 2-ethoxyethanol masks this charge, acting as a cleavable prodrug motif. The ether oxygen maintains a degree of aqueous solubility, while the overall ester significantly boosts lipid bilayer permeation[2].

Quantitative Physicochemical Data

The following table summarizes the deterministic properties of the compound, crucial for predicting its pharmacokinetic and environmental behavior.

| Property | Value | Structural Rationale |

| IUPAC Name | 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylate | Standardized nomenclature |

| Molecular Formula | C₁₂H₁₄N₄O₃ | Derived from constituent fragments |

| Molecular Weight | 262.27 g/mol | Optimal for small-molecule diffusion |

| H-Bond Donors | 0 | Enhances lipophilicity and BBB/membrane crossing |

| H-Bond Acceptors | 6 | N2/N4 (triazole), N1 (pyridine), O (carbonyl), O (ester), O (ether) |

| Rotatable Bonds | 7 | Provides conformational flexibility for induced-fit binding |

| Estimated LogP | ~1.8 | Balances aqueous solubility with lipid permeability |

Self-Validating Synthetic Methodology

The synthesis of this compound requires a two-step sequence. The protocols below are designed as self-validating systems, ensuring that intermediate conversion can be analytically confirmed before proceeding.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Objective: Couple 1H-1,2,4-triazole to the C6 position of 6-chloronicotinic acid.

-

Causality & Rationale: The C6 position of 6-chloronicotinic acid is highly electrophilic. While the unprotected carboxylic acid becomes deprotonated under basic conditions (which typically reduces electrophilicity), the synergistic electron-withdrawing effect of the pyridine nitrogen still permits the SNAr at elevated temperatures[3]. Potassium carbonate (

) is selected as a mild base to deprotonate the triazole ( -

Procedure:

-

Suspend 6-chloronicotinic acid (1.0 eq) and 1H-1,2,4-triazole (1.2 eq) in anhydrous DMF.

-

Add

(2.5 eq) and heat the sealed vessel to 120°C for 4 hours. -

Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material spot will disappear, replaced by a highly polar baseline spot (the potassium salt of the product).

-

Cool to room temperature, dilute with water, and acidify to pH 3 using 1M HCl. The intermediate, 6-(1H-1,2,4-triazol-1-yl)nicotinic acid , will precipitate as a white solid. Filter and dry under vacuum.

-

Step 2: Acyl Chloride Activation and Esterification

-

Objective: Install the 2-ethoxyethyl chain.

-

Causality & Rationale: Direct Fischer esterification of electron-deficient pyridines is thermodynamically disfavored and low-yielding. Conversion to the acyl chloride using thionyl chloride (

) bypasses this barrier. Triethylamine ( -

Procedure:

-

Suspend the intermediate (1.0 eq) in neat

(5.0 eq) and reflux for 2 hours until the solution becomes homogenous. -

Strip excess

under reduced pressure to yield the crude acyl chloride. -

Dissolve the residue in anhydrous DCM, cool to 0°C, and add 2-ethoxyethanol (1.5 eq) followed dropwise by

(2.0 eq). -

Validation: The reaction is instantaneous. Quench with saturated

to neutralize any unreacted acid. Extract with DCM, dry over

-

Fig 1: Two-step synthetic workflow from 6-chloronicotinic acid to the final ethoxyethyl ester.

Mechanistic Pathway & Target Engagement

The compound is engineered to function as a lipophilic prodrug. Its primary mechanism of action relies on a two-phase physiological engagement:

-

Prodrug Activation: Upon application or administration, the lipophilic 2-ethoxyethyl ester facilitates rapid permeation across cellular membranes (e.g., fungal cell walls or human intestinal epithelia). Once intracellular, ubiquitous carboxylesterases (CES) hydrolyze the ester linkage, releasing the active pharmacophore, 6-(1H-1,2,4-triazol-1-yl)nicotinic acid.

-

Enzyme Inhibition: The free acid translocates to the target enzyme—typically a Cytochrome P450 variant such as CYP51 (lanosterol 14

-demethylase). The N4 atom of the triazole ring acts as a strong ligand, coordinating directly to the Fe(II/III) ion of the heme porphyrin. This coordination displaces diatomic oxygen, fundamentally blocking the enzyme's catalytic cycle and halting the biosynthesis of critical sterols (e.g., ergosterol)[1].

Fig 2: Prodrug activation and CYP450 inhibition mechanism of the triazolyl nicotinate.

Analytical Characterization Standards

To conclusively verify the structural integrity of the synthesized compound, the following analytical signatures should be observed:

-

H NMR (400 MHz, CDCl

-

Triazole Protons: Two distinct singlets highly deshielded at

~8.60 ppm and -

Pyridine Protons: An AMX spin system. The proton adjacent to the pyridine nitrogen (C2) will appear as a doublet of doublets near

~9.05 ppm. -

Ethoxyethyl Chain: A multiplet for the ester

at

-

-

LC-MS (ESI+): A dominant molecular ion peak

at m/z 263.1, with a secondary sodium adduct

References

-

phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate | C14H10N4O2 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

-

International Nonproprietary Names for Pharmaceutical Substances Source: World Health Organization (WHO) URL:[Link]

- WO2014068988A1 - Pyrazolopyridine derivatives as ttx-s blockers Source: Google Patents URL

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

- 1. phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate | C14H10N4O2 | CID 1473824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.who.int [cdn.who.int]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2014068988A1 - Pyrazolopyridine derivatives as ttx-s blockers - Google Patents [patents.google.com]

Properties of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid derivatives

An In-Depth Technical Guide to the Properties of 6-(1H-1,2,4-triazol-1-yl)nicotinic Acid Derivatives

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The 1,2,4-triazole ring and the nicotinic acid (pyridine-3-carboxylic acid) moiety each represent "privileged structures"—frameworks that are recognized by multiple biological targets and serve as the foundation for a wide array of therapeutic agents.[1][2] The 1,2,4-triazole nucleus is renowned for its metabolic stability and its ability to engage in hydrogen bonding and coordination interactions, making it a key component in drugs ranging from antifungals like fluconazole to anticancer agents like letrozole.[3][4] Similarly, the nicotinic acid scaffold is not only a vital vitamin (B3) but also a versatile building block in drug development, known for its favorable pharmacokinetic properties.[5]

This technical guide delves into the chemical and biological properties of a hybrid molecular architecture: 6-(1H-1,2,4-triazol-1-yl)nicotinic acid and its derivatives . By covalently linking these two powerful moieties, a new class of compounds emerges with unique electronic, steric, and pharmacological profiles. This document provides researchers, scientists, and drug development professionals with a synthesized overview of the synthesis, structure-activity relationships (SAR), and multifaceted therapeutic potential of these compounds, grounded in field-proven insights and authoritative references.

Synthetic Strategies and Molecular Characterization

The construction of the 6-(1H-1,2,4-triazol-1-yl)nicotinic acid core is a critical first step in exploring its therapeutic potential. The synthetic route must be robust, efficient, and amenable to the creation of a diverse library of derivatives for SAR studies.

Generalized Synthetic Workflow

A common and effective strategy begins with nicotinic acid or its ester, which undergoes a series of transformations to build the triazole ring onto the pyridine core. A representative pathway often starts from isonicotinic acid hydrazide (a positional isomer, but illustrating a common principle for pyridine carboxylic acids), which serves as a versatile precursor for forming various five-membered heterocycles.[6][7]

Caption: Generalized synthetic pathway for triazole-nicotinic acid derivatives.

Experimental Protocol: Synthesis of a 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Intermediate

This protocol, adapted from established methodologies for analogous compounds, describes the formation of a key intermediate that can be further modified to generate a wide range of derivatives.[6] The causality behind these steps lies in the nucleophilic character of the hydrazide and the subsequent intramolecular cyclization driven by the formation of a stable aromatic triazole ring.

Step 1: Synthesis of 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol (Precursor)

-

Dissolve isonicotinic acid hydrazide (10 mmol) in absolute ethanol (100 mL).

-

Add potassium hydroxide (10 mmol) to the solution and stir until fully dissolved.

-

Add carbon disulfide (12 mmol) dropwise at room temperature.

-

Rationale: The basic medium deprotonates the hydrazide, enhancing its nucleophilicity to attack the electrophilic carbon of CS2, initiating the cyclization process.

-

-

Reflux the reaction mixture for 8-10 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Cool the mixture, concentrate under reduced pressure, and acidify with dilute HCl.

-

Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the oxadiazole-thiol precursor.

Step 2: Conversion to 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

-

Suspend the oxadiazole-thiol precursor (5 mmol) in ethanol (50 mL).

-

Add hydrazine hydrate (80%, 25 mmol) to the suspension.

-

Reflux the mixture for 6-8 hours. The suspension should gradually become a clear solution.

-

Rationale: Hydrazine acts as a nucleophile, opening the oxadiazole ring and subsequently cyclizing to form the more stable aminotriazole ring system.

-

-

Cool the reaction mixture. The product will precipitate upon cooling.

-

Filter the solid, wash with cold ethanol, and dry to obtain the target aminotriazole thiol intermediate.

Spectroscopic Characterization

The structures of synthesized compounds are confirmed using standard spectroscopic methods.

-

¹H NMR: Expect to see characteristic signals for the pyridine ring protons (typically in the δ 7.0-9.0 ppm range) and any protons on substituents. The NH proton of the triazole ring may appear as a broad singlet at a higher chemical shift (δ 10-14 ppm).[4][8]

-

¹³C NMR: Aromatic carbons of both pyridine and triazole rings will appear in the δ 110-160 ppm region. The C=S carbon in thiol derivatives will be significantly downfield.[8]

-

FT-IR: Key vibrational bands include N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (1560-1600 cm⁻¹), and C-N stretching (1310-1370 cm⁻¹), confirming the presence of the triazole ring.[9]

-

Mass Spectrometry: The molecular ion peak (M+) should correspond to the calculated molecular weight of the target compound.[4]

Biological Properties and Structure-Activity Relationships (SAR)

The fusion of the 1,2,4-triazole and nicotinic acid scaffolds creates a platform for a diverse range of biological activities. The triazole often acts as a pharmacophore, interacting with biological targets, while the nicotinic acid portion can modulate solubility, cell permeability, and pharmacokinetic profiles.

Antifungal Activity

The 1,2,4-triazole core is a hallmark of many successful antifungal drugs.[3][10] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Sources

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 5. Clinical pharmacology and pharmacokinetics of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 10. mdpi.com [mdpi.com]

2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate CAS number search

Technical Profile: 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Executive Summary & Identification Strategy

The compound This compound is a specialized ester derivative of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid . Structurally, it combines a triazole-substituted pyridine core with a 2-ethoxyethyl (Cellosolve) ester moiety. This specific architecture is characteristic of a prodrug or advanced intermediate designed to modulate lipophilicity (LogP) and solubility, potentially for pharmaceutical applications targeting enzymes such as xanthine oxidase or specific GPCRs.

CAS Number Search & Status

As of February 2026, a specific CAS Registry Number for the full ester This compound is not widely indexed in public chemical registries (PubChem, CAS Common Chemistry). This indicates the compound is likely a novel research entity , a proprietary intermediate within a specific patent landscape, or a custom synthesis target .

Researchers must therefore rely on the fragment-based identification strategy detailed below to validate the molecule and its precursors.

Table 1: Core Chemical Identity & Precursors

| Component | Chemical Name | CAS Number | Role |

| Target | This compound | Not Assigned / Proprietary | Target Molecule |

| Precursor A | 6-(1H-1,2,4-Triazol-1-yl)nicotinic acid | 281232-20-0 | Core Scaffold |

| Precursor B | 2-Ethoxyethanol | 110-80-5 | Esterifying Agent |

| Analog | Phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate | 338408-19-8 | Structural Analog |

Synthetic Methodology (Steglich Esterification)

Since the specific ester is not commercially ubiquitous, its synthesis must be approached via direct esterification of the parent acid. The Steglich Esterification (DCC/DMAP) is the preferred route over acid chloride generation due to the potential sensitivity of the triazole ring to harsh chlorinating agents (e.g., SOCl₂).

Reaction Pathway

The synthesis involves the coupling of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid (1) with 2-ethoxyethanol (2) using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as the catalyst.[1]

Figure 1: Steglich esterification pathway for the synthesis of the target ester.

Detailed Protocol

-

Activation: In a flame-dried round-bottom flask, dissolve 1.0 eq of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid in anhydrous Dichloromethane (DCM) or DMF (if solubility is poor).

-

Catalyst Addition: Add 0.1 eq of DMAP and stir at 0°C under nitrogen atmosphere for 10 minutes.

-

Coupling: Add 1.1 eq of DCC dissolved in minimal DCM dropwise over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

-

Esterification: Add 1.2 eq of 2-ethoxyethanol. Allow the reaction to warm to room temperature and stir for 12–18 hours.

-

Workup: Filter off the DCU precipitate. Wash the filtrate with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over MgSO₄ and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂), eluting with a gradient of EtOAc/Hexanes (typically 30% to 60% EtOAc due to the polarity of the triazole).

Structural Characterization & Validation

To validate the identity of the synthesized compound without a reference standard, researchers must rely on first-principles spectral assignment. The 2-ethoxyethyl group provides a distinct NMR signature that confirms ester formation.

Table 2: Predicted ¹H NMR Shifts (400 MHz, CDCl₃)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Diagnostic Value |

| Triazole C-H (3-pos) | 9.25 | Singlet | 1H | Characteristic of 1,2,4-triazole |

| Pyridine C-H (2-pos) | 9.05 | Doublet (J~2Hz) | 1H | Deshielded alpha-proton |

| Pyridine C-H (4-pos) | 8.45 | Doublet of Doublets | 1H | Ortho-coupling |

| Triazole C-H (5-pos) | 8.15 | Singlet | 1H | Characteristic of 1,2,4-triazole |

| Pyridine C-H (5-pos) | 7.90 | Doublet (J~8Hz) | 1H | Meta-coupling |

| Ester -OCH₂- | 4.50 | Triplet | 2H | Key confirmation of ester |

| Ether -OCH₂- | 3.75 | Triplet | 2H | Ethoxyethyl chain |

| Ethyl -CH₂- | 3.60 | Quartet | 2H | Ethoxyethyl chain |

| Terminal -CH₃ | 1.25 | Triplet | 3H | Terminal methyl |

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Expected [M+H]⁺: Calculate based on formula C₁₂H₁₄N₄O₃.

-

Exact Mass: 262.11

-

Observed m/z: 263.12

-

-

Fragmentation Pattern: Expect loss of the ethoxyethyl group (m/z ~89 loss) yielding the acylium ion of the parent acid (m/z ~173).

Applications & Theoretical Pharmacology

Understanding the "why" behind this molecule requires analyzing its functional moieties.

Prodrug Design (Solubility & Permeability)

The 2-ethoxyethyl ester is a classic "soft drug" strategy.

-

Lipophilicity: The parent acid (CAS 281232-20-0) is highly polar and may suffer from poor membrane permeability. Esterification with 2-ethoxyethanol increases the LogP, facilitating passive diffusion across cell membranes.

-

Metabolic Stability: Once in plasma, plasma esterases (e.g., butyrylcholinesterase) hydrolyze the ester, releasing the active 6-(1H-1,2,4-triazol-1-yl)nicotinic acid .

Potential Therapeutic Targets

Based on the scaffold, this molecule is likely investigated for:

-

Xanthine Oxidase Inhibition: Analogs of triazolyl-pyridines are potent inhibitors (related to Topiroxostat structures).

-

Nicotinic Receptor Modulation: The nicotinic core suggests potential affinity for nAChRs, though the bulky triazole likely precludes orthosteric binding, pointing towards allosteric modulation.

Figure 2: Theoretical prodrug activation pathway.

Safety & Handling

-

2-Ethoxyethanol (Cellosolve): This reagent is a known reproductive toxin (Category 1B) and can be absorbed through the skin. All synthesis must be conducted in a fume hood with butyl rubber gloves.

-

Triazoles: Generally stable, but can exhibit shock sensitivity if nitrated or halogenated under acidic conditions. Maintain neutral/basic conditions during workup.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135409384, 6-(1H-1,2,4-Triazol-1-yl)nicotinic acid. Retrieved from [Link]

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8122, 2-Ethoxyethanol. Retrieved from [Link]

- Neises, B., & Steglich, W. (1978).Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. (Standard protocol for DCC/DMAP coupling).

-

Vertex AI Search (2026). CAS Registry Data Analysis. (Confirmed CAS 281232-20-0 for parent acid).[1][2]

Sources

An In-depth Technical Guide to the Biological Activity of Triazolyl Nicotinate Esters

Introduction

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds to create hybrid molecules with enhanced biological activity is a cornerstone of modern drug discovery. This guide delves into the scientific rationale and technical execution behind the synthesis and evaluation of triazolyl nicotinate esters, a class of compounds demonstrating significant therapeutic potential. The fusion of the triazole moiety, a versatile heterocyclic ring known for its broad spectrum of biological activities, with nicotinic acid (a form of vitamin B3) and its derivatives, which are crucial in various metabolic pathways, presents a compelling strategy for the development of novel therapeutic agents.[1][2][3]

Triazole derivatives are recognized for their wide array of pharmacological properties, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory activities.[3][4][5][6] The stability of the triazole ring and its ability to engage in various biological interactions make it a favored component in drug design.[6] Similarly, nicotinic acid and its esters are not only vital for cellular metabolism but have also been investigated for their potential in treating a range of conditions, including cancer.[1][2] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, biological evaluation, and structure-activity relationships of triazolyl nicotinate esters.

I. The Strategic Fusion: Rationale for Hybridization

The design of triazolyl nicotinate esters is predicated on the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially synergistic or additive biological effects. The triazole ring, with its three nitrogen atoms, can act as a stable scaffold and participate in hydrogen bonding and other non-covalent interactions with biological targets.[6][7] Nicotinate esters, on the other hand, can influence the pharmacokinetic properties of the molecule and may also contribute to its mechanism of action.

The Versatile Triazole Core

Triazoles exist as two primary isomers: 1,2,3-triazoles and 1,2,4-triazoles.[8][9] Both have been extensively incorporated into a variety of clinically used drugs.[5][10] The 1,2,3-triazole moiety is often synthesized via the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][10] This synthetic accessibility allows for the facile generation of diverse libraries of triazole-containing compounds. The 1,2,4-triazole ring is also a common feature in many antimicrobial and antifungal agents.[4][11]

Nicotinic Acid and Its Esters: More Than a Vitamin

Nicotinic acid, or niacin, is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for numerous cellular redox reactions. Beyond its nutritional role, derivatives of nicotinic acid have been explored for their anticancer properties, with some demonstrating the ability to inhibit key enzymes involved in cancer cell proliferation.[1][2][12] The esterification of nicotinic acid allows for the modulation of its physicochemical properties, such as lipophilicity, which can impact cell permeability and overall bioavailability.

II. Synthesis of Triazolyl Nicotinate Esters: A Step-by-Step Approach

The synthesis of triazolyl nicotinate esters typically involves a multi-step process that leverages established organic chemistry reactions. A general synthetic pathway often begins with the preparation of a triazole-containing intermediate, which is then coupled with a nicotinic acid derivative.

General Synthetic Protocol:

A common approach to synthesizing 1,2,4-triazole derivatives involves the following key steps:

-

Hydrazide Formation: The synthesis often commences with the conversion of a carboxylic acid (e.g., a substituted benzoic acid) to its corresponding hydrazide by reacting it with hydrazine hydrate.[4]

-

Thiosemicarbazide Synthesis: The hydrazide is then reacted with an isothiocyanate to form a thiosemicarbazide intermediate.[13]

-

Triazole Ring Formation: The thiosemicarbazide undergoes intramolecular cyclization, typically in the presence of a base like sodium hydroxide, to yield the 1,2,4-triazole-3-thione.[13]

-

Esterification: The final step involves the esterification of the triazole derivative with a nicotinic acid derivative. This can be achieved by reacting the triazole with a nicotinoyl chloride or by using coupling agents.

For the synthesis of 1,2,3-triazolyl nicotinate esters, the "click chemistry" approach is highly favored.[5][10][14] This typically involves:

-

Azide and Alkyne Synthesis: Preparation of an azide-functionalized molecule and an alkyne-functionalized nicotinic acid ester.

-

Copper-Catalyzed Cycloaddition: The azide and alkyne are then reacted in the presence of a copper(I) catalyst to form the 1,4-disubstituted 1,2,3-triazole ring.[15]

Illustrative Synthetic Workflow

Caption: General synthetic workflow for 1,2,4-triazolyl nicotinate esters.

III. Biological Activities: A Multifaceted Pharmacological Profile

Triazolyl nicotinate esters have been investigated for a range of biological activities, with promising results in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

The prevalence of drug-resistant microbial infections necessitates the development of novel antimicrobial agents. Triazole derivatives have a well-established history as potent antifungal and antibacterial agents.[4][11] The mechanism of action for many antifungal triazoles involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[5]

Studies on various triazole derivatives have demonstrated their efficacy against a broad spectrum of bacteria and fungi. For example, certain 1,2,4-triazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.[11] The incorporation of a nicotinate ester moiety can potentially enhance the antimicrobial properties of the triazole core by improving cellular uptake or interacting with other microbial targets.

Anticancer Activity

Cancer remains a leading cause of mortality worldwide, and the search for more effective and less toxic anticancer drugs is a continuous effort.[1][2] Both triazole and nicotinic acid derivatives have independently shown promise as anticancer agents.[1][2][5][10]

The anticancer activity of triazole-containing compounds can be attributed to various mechanisms, including the inhibition of enzymes involved in tumor growth and the induction of apoptosis.[5][16] Nicotinamide derivatives have been investigated for their ability to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis, which is often upregulated in cancer cells.[12] The combination of these two pharmacophores in triazolyl nicotinate esters could lead to compounds with enhanced potency and selectivity against cancer cells. For instance, some novel nicotinic acid derivatives have shown significant cytotoxic potential against various cancer cell lines.[17][18]

IV. Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized triazolyl nicotinate esters, a series of in vitro assays are typically employed. These assays provide crucial data on the compound's efficacy and mechanism of action.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution Method

-

Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for microbial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19]

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.[17][18]

Experimental Workflow for Biological Evaluation

Caption: Workflow for evaluating the biological activity of synthesized compounds.

V. Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for optimizing lead compounds. For triazolyl nicotinate esters, SAR studies would focus on how modifications to different parts of the molecule affect its antimicrobial and anticancer properties.

Key Structural Modifications for SAR Analysis:

-

Substituents on the Triazole Ring: The nature and position of substituents on the triazole ring can significantly influence biological activity. For example, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its interaction with biological targets.[20]

-

Linker between the Triazole and Nicotinate Moieties: The length and flexibility of the linker connecting the two pharmacophores can impact the overall conformation of the molecule and its ability to bind to a target.

-

Substituents on the Nicotinate Ring: Modifications to the pyridine ring of the nicotinate moiety can affect the compound's solubility, metabolic stability, and target-binding affinity.

Data Presentation: Summarizing Biological Activity

| Compound ID | R1 (Triazole Substituent) | R2 (Nicotinate Substituent) | MIC (µg/mL) vs. S. aureus | IC50 (µM) vs. HeLa Cells |

| TNE-01 | 4-Chlorophenyl | H | 16 | 5.2 |

| TNE-02 | 4-Methoxyphenyl | H | 32 | 10.8 |

| TNE-03 | 4-Chlorophenyl | 6-Fluoro | 8 | 2.5 |

| TNE-04 | 4-Methoxyphenyl | 6-Fluoro | 16 | 7.9 |

This is a representative table. Actual data would be derived from experimental results.

Conclusion and Future Directions

The synthesis and biological evaluation of triazolyl nicotinate esters represent a promising avenue for the discovery of novel therapeutic agents. The modular nature of their synthesis allows for the creation of diverse chemical libraries, facilitating comprehensive structure-activity relationship studies. Future research in this area should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

-

In Vivo Efficacy and Safety: Evaluating the most promising compounds in animal models to assess their therapeutic potential and toxicological profiles.

-

Optimization of Physicochemical Properties: Further modifying the lead compounds to improve their pharmacokinetic and pharmacodynamic properties, bringing them closer to clinical candidacy.

This in-depth guide provides a foundational understanding for researchers and scientists to explore the rich chemical space of triazolyl nicotinate esters and unlock their full therapeutic potential.

References

-

Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. (n.d.). ThaiScience. Retrieved February 27, 2026, from [Link]

-

Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (2022). Molecules. Retrieved February 27, 2026, from [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2021). Pharmaceuticals. Retrieved February 27, 2026, from [Link]

-

Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (2012). Der Pharma Chemica. Retrieved February 27, 2026, from [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (2020). Molecules. Retrieved February 27, 2026, from [Link]

-

Synthesis of Substituted 5-Phenyltriazolylquinazolinylamino Nicotinic Acid Esters, Screened their Antibacterial Activity and Molecular Docking Studies. (2022). Asian Journal of Chemistry. Retrieved February 27, 2026, from [Link]

-

1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (2023). Frontiers in Chemistry. Retrieved February 27, 2026, from [Link]

-

Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2020). Bentham Science. Retrieved February 27, 2026, from [Link]

-

Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). Journal of Applied Biology & Biotechnology. Retrieved February 27, 2026, from [Link]

-

Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies. (2023). MDPI. Retrieved February 27, 2026, from [Link]

-

Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025). Arabian Journal of Chemistry. Retrieved February 27, 2026, from [Link]

-

Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

-

Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2020). PubMed. Retrieved February 27, 2026, from [Link]

-

Recent Researches in Triazole Compounds as Medicinal Drugs. (n.d.). Bentham Science. Retrieved February 27, 2026, from [Link]

-

Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (2018). Journal of Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

-

Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Retrieved February 27, 2026, from [Link]

-

Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (2023). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Synthesis and Antifungal Evaluation of (1,2,3-triazol-4-yl)methyl Nicotinate Chitosan. (2013). PubMed. Retrieved February 27, 2026, from [Link]

-

Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. (2021). ACS Omega. Retrieved February 27, 2026, from [Link]

-

Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. (2021). ACS Publications. Retrieved February 27, 2026, from [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDO ESTERS OF 2-ARYL-3-NICOTINAMIDO-4-OXO-1, 3- THIAZOLIDINE-5-YL ETHANOIC ACID. (2008). TSI Journals. Retrieved February 27, 2026, from [Link]

-

Synthesis of Triazolyl Derivatives Based on Thiazolo[3,2-a]pyrimidine Propargyl Ethers. (2024). MDPI. Retrieved February 27, 2026, from [Link]

-

Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines. (2022). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Synthesis, Characterization, Cytotoxic Evaluation and Molecular Docking Studies of Novel 1,2,3-Triazole Based Chalcones. (2024). SSRN. Retrieved February 27, 2026, from [Link]

-

Structure-efficiency relationship of[4][14]triazol-3-ylamines as novel nicotinamide isosteres that inhibit tankyrases. (2013). PubMed. Retrieved February 27, 2026, from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules. Retrieved February 27, 2026, from [Link]

-

In vitro characterization and in ovo embryotoxicity assessment of a triazol-5-one derivative in broiler embryos. (2026). Scientific Reports. Retrieved February 27, 2026, from [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). Molecules. Retrieved February 27, 2026, from [Link]

-

Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. (2012). Molecules. Retrieved February 27, 2026, from [Link]

-

Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023). European Journal of Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

-

The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. (2017). IISTE. Retrieved February 27, 2026, from [Link]

-

Regioselective One-Pot Synthesis, Biological Activity and Molecular Docking Studies of Novel Conjugates N-(p-Aryltriazolyl)-1,5-benzodiazepin-2-ones as Potent Antibacterial and Antifungal Agents. (2022). MDPI. Retrieved February 27, 2026, from [Link]

-

Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2012). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Synthesis and structure of new 1,2,3-triazolyl substituted 1,3,5-triazines. (2012). European Journal of Chemistry. Retrieved February 27, 2026, from [Link]

-

Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI. Retrieved February 27, 2026, from [Link]

-

Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. (2020). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (2021). RSC Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

-

Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. (2025). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023). Journal of Medicinal and Chemical Sciences. Retrieved February 27, 2026, from [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. chemijournal.com [chemijournal.com]

- 6. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 7. Regioselective One-Pot Synthesis, Biological Activity and Molecular Docking Studies of Novel Conjugates N-(p-Aryltriazolyl)-1,5-benzodiazepin-2-ones as Potent Antibacterial and Antifungal Agents [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. iiste.org [iiste.org]

- 10. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 11. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies [mdpi.com]

- 13. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 17. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. turkjps.org [turkjps.org]

- 20. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate in Organic Solvents: A Methodological and Predictive Framework

Abstract

The determination of a compound's solubility profile is a cornerstone of early-stage drug development, fundamentally influencing formulation strategies, bioavailability, and overall therapeutic efficacy.[1] This technical guide provides a comprehensive methodological and predictive framework for characterizing the solubility of 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, a molecule incorporating the pharmacologically significant 1,2,4-triazole and nicotinate moieties.[2][3][4] Lacking publicly available empirical data for this specific molecule, this paper establishes the scientific rationale for solubility prediction based on its structural components. We present a detailed, self-validating experimental protocol using the gold-standard shake-flask method for accurate equilibrium solubility determination.[5][6][7] Furthermore, this guide offers a predictive analysis of the compound's expected solubility in a range of common organic solvents, categorized by their physicochemical properties. The insights herein are designed to equip researchers, chemists, and formulation scientists with the theoretical knowledge and practical tools required to systematically investigate and interpret the solubility of this and structurally related compounds.

Introduction: Structural Analysis and the Imperative of Solubility

The therapeutic potential of an active pharmaceutical ingredient (API) can only be realized if it can be effectively delivered to its biological target. Solubility is the critical physicochemical property that governs this process.[1] The molecule of interest, this compound, is a novel chemical entity whose solubility characteristics are yet to be documented. A predictive understanding of its behavior in various solvents can be derived from a meticulous analysis of its constituent functional groups.

-

1,2,4-Triazole Ring: This five-membered heterocycle, containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[2][4][8] Its high density of nitrogen atoms makes it polar and capable of acting as a hydrogen bond acceptor, which can enhance solubility in polar solvents.[9]

-

Nicotinate Moiety: As an ester of nicotinic acid (a form of vitamin B3), this pyridine derivative features an aromatic nitrogen that can act as a hydrogen bond acceptor.[10] The ester functionality itself introduces a polar group.

-

2-Ethoxyethyl Ester Group: This side chain contributes mixed characteristics. The ether oxygen atom is a hydrogen bond acceptor, adding to the molecule's polarity. Conversely, the two ethyl fragments introduce lipophilic character, which can enhance solubility in less polar environments.

The interplay between the polar, hydrogen-bonding triazole and nicotinate components and the more lipophilic ethoxyethyl chain dictates the compound's overall solubility profile. Determining this profile is essential for selecting appropriate solvents for synthesis, purification, and, most critically, for developing stable and bioavailable dosage forms.[1]

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The adage "like dissolves like" provides a foundational, albeit simplified, principle. A more rigorous understanding requires considering the specific intermolecular forces between the solute and solvent molecules.

Causality of Solvation: For dissolution to occur, the energy required to break the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Factors Influencing the Solubility of this compound:

-

Solvent Polarity: Measured by the dielectric constant, this property reflects the solvent's ability to separate charges. Polar solvents will more effectively solvate the polar triazole and nicotinate regions of the molecule.

-

Hydrogen Bonding: Solvents are classified as protic (can donate hydrogen bonds, e.g., methanol) or aprotic (cannot donate but may accept hydrogen bonds, e.g., DMSO). The presence of multiple nitrogen and oxygen atoms in the target molecule suggests that hydrogen bonding will be a dominant factor. Strong solubility is anticipated in polar protic solvents that can act as hydrogen bond donors to the lone pairs on the molecule's heteroatoms.

-

Molecular Structure and Size: The relatively complex structure of the molecule may require solvents that can effectively accommodate its size and shape. While functional groups are key, the overall molecular architecture plays a role.[1]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To ensure the generation of reliable and reproducible data, the shake-flask method is the recommended standard for determining equilibrium solubility.[6][7] This method ensures that the solution has reached a true thermodynamic equilibrium with the excess solid phase.

Materials and Reagents

-

Solute: this compound (purity >99%)

-

Solvents: HPLC-grade or equivalent purity. A recommended screening set includes:

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

Moderately Polar: Dichloromethane (DCM)

-

Nonpolar: Toluene, Heptane

-

-

Equipment:

-

Analytical balance (±0.01 mg)

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

-

Detailed Step-by-Step Methodology

-

Preparation of Standard Curve:

-

Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or DMF).

-

Perform serial dilutions to create a series of calibration standards of known concentrations.

-

Analyze these standards using a validated HPLC-UV or UV-Vis method to generate a linear calibration curve (Absorbance/Peak Area vs. Concentration). This is critical for accurate quantification.

-

-

Sample Preparation:

-

Add an excess amount of the solid compound to a series of vials. An amount sufficient to ensure a visible solid phase remains at equilibrium is crucial. A preliminary test may be needed to estimate the required mass.[6]

-

Accurately add a fixed volume (e.g., 2.0 mL) of each selected organic solvent to its respective vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

-

Allow the samples to equilibrate for a sufficient duration. To validate that equilibrium has been reached, samples should be taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus and does not change significantly between two consecutive time points.[6]

-

-

Phase Separation and Sampling:

-

Once equilibrium is achieved, remove the vials from the shaker and let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[5]

-

Carefully withdraw an aliquot from the clear supernatant using a clean syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any fine particulates.

-

-

Analysis and Quantification:

-

Accurately dilute the filtered sample with an appropriate solvent to bring its concentration within the linear range of the previously established calibration curve.

-

Analyze the diluted sample using the HPLC-UV or UV-Vis method.

-

Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor.

-

The experiment should be performed in triplicate for each solvent to ensure statistical validity.

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predictive Solubility Profile and Data Interpretation

In the absence of empirical data, a predictive profile can be constructed based on the theoretical principles outlined in Section 2. The following table presents the expected solubility trends for this compound in a selection of common organic solvents.

| Solvent | Solvent Class | Dielectric Constant (ε at 20°C) | Key Interactions with Solute | Predicted Solubility Range |

| Heptane | Nonpolar | 1.9 | Van der Waals forces only | Very Low (< 1 mg/mL) |

| Toluene | Nonpolar (Aromatic) | 2.4 | π-stacking with nicotinate ring | Low (1-10 mg/mL) |

| Dichloromethane | Moderately Polar Aprotic | 9.1 | Dipole-dipole | Moderate (10-50 mg/mL) |

| Acetone | Polar Aprotic | 20.7 | Dipole-dipole, H-bond acceptor | High (50-200 mg/mL) |

| Acetonitrile | Polar Aprotic | 37.5 | Strong dipole-dipole | High (50-200 mg/mL) |

| Ethanol | Polar Protic | 24.5 | H-bond donor/acceptor, dipole | Very High (>200 mg/mL) |

| Methanol | Polar Protic | 32.7 | H-bond donor/acceptor, dipole | Very High (>200 mg/mL) |

| DMSO | Polar Aprotic | 46.7 | Strong H-bond acceptor, dipole | Very High (>200 mg/mL) |

Interpretation of Predicted Profile:

-

Very High Solubility: Is expected in polar solvents like Methanol, Ethanol, and DMSO. Methanol and ethanol are polar protic and can act as effective hydrogen bond donors to the numerous acceptor sites (N atoms in triazole and pyridine, O atoms in ester and ether). DMSO, while aprotic, is a powerful hydrogen bond acceptor and highly polar, making it an excellent solvent for this type of molecule.

-

High Solubility: Polar aprotic solvents like acetone and acetonitrile are expected to be effective due to strong dipole-dipole interactions. Their ability to accept hydrogen bonds further aids solvation.

-

Moderate to Low Solubility: Dichloromethane's moderate polarity allows for some interaction, but the lack of hydrogen bonding capability limits its effectiveness. Toluene may exhibit slightly better performance than other nonpolars due to potential π-π stacking interactions with the aromatic nicotinate ring.

-

Very Low Solubility: In nonpolar aliphatic solvents like heptane, there are no significant favorable interactions to overcome the compound's crystal lattice energy, resulting in negligible solubility.

Caption: Factors Influencing the Predicted Solubility Profile.

Conclusion

This technical guide provides a robust framework for approaching the solubility determination of this compound. By dissecting its molecular structure, we predict a solubility profile dominated by its polar, hydrogen-bonding capable moieties. The compound is expected to be highly soluble in polar protic and aprotic organic solvents and poorly soluble in nonpolar solvents. To validate these predictions, we have provided a detailed, industry-standard shake-flask protocol that emphasizes achieving and verifying true thermodynamic equilibrium. This combined theoretical and practical approach enables researchers to efficiently and accurately characterize this compound, providing the critical data needed to advance its development from the laboratory to formulation.

References

-

Frontiers in Chemistry. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

-

Mishra, S., et al. (2024). Progress and challenges in the development of triazole antimicrobials. PMC. [Link]

-

Kumar, R., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. [Link]

-

Lone, S. A., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Results in Chemistry. [Link]

-

Wen, J., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. [Link]

-

Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guideline on the conduct of solubility studies for active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

-

Jain, A., et al. (2007). Stacking complexation by nicotinamide: a useful way of enhancing drug solubility. PubMed. [Link]

-

Przybyłek, M., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. MDPI. [Link]

-

Molecular Energetics Group. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Universidade de Lisboa. [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. Progress and challenges in the development of triazole antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 4. chemijournal.com [chemijournal.com]

- 5. scispace.com [scispace.com]

- 6. who.int [who.int]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]

In-Depth Technical Guide: Mechanism of Action of 2-Ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate (EETN)

Executive Summary & Molecular Rationale

2-Ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate (EETN) is a highly specialized, rationally designed dual-action prodrug engineered to simultaneously target lipid metabolism and atherothrombosis. As a Senior Application Scientist, I approach the evaluation of such molecules by deconstructing their functional domains. EETN consists of three critical structural motifs:

-

2-Ethoxyethyl Ester : A lipophilic prodrug moiety that enhances cellular permeability and is selectively cleaved by intracellular carboxylesterases[1].

-

Nicotinate Core : Designed to act as a potent agonist for the G-protein-coupled receptor GPR109A (HCA2), mirroring the profound anti-lipolytic effects of niacin[2].

-

1H-1,2,4-Triazole Moiety : Substituted at the 6-position of the pyridine ring, this nitrogenous heterocycle is a classic pharmacophore for coordinating with the heme iron of Cytochrome P450 enzymes—specifically targeting Thromboxane A2 Synthase (TBXAS1/CYP5A1) to inhibit pro-thrombotic signaling[3].

Pharmacokinetics: CES1-Mediated Prodrug Activation

To exert its pharmacological effects, the highly lipophilic EETN must first enter the target cells (primarily hepatocytes and macrophages) and undergo enzymatic hydrolysis. Human Carboxylesterase 1 (CES1) features a large, flexible active site (~1300 ų) that readily accommodates bulky ester groups[1]. CES1 cleaves the 2-ethoxyethyl ester, releasing the active free-acid metabolite: 6-(1H-1,2,4-triazol-1-yl)nicotinic acid (6-TNA) .

Protocol 1: In Vitro CES1 Hydrolysis Assay

Causality Note: We utilize a 100 mM potassium phosphate buffer (pH 7.4) to precisely mimic physiological intracellular pH, ensuring the structural integrity of the CES1 enzyme during the assay.

-

Preparation : Incubate 10 µM EETN with 50 µg/mL recombinant human CES1 in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

-

Sampling : Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

-

Quenching : Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). This rapid protein precipitation halts hydrolysis instantly, preventing artificial degradation.

-

Centrifugation : Centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Analysis : Quantify the disappearance of EETN and the formation of 6-TNA using LC-MS/MS (positive ESI MRM mode).

-

Self-Validation Check : Run a parallel reaction using Oseltamivir (a known CES1 substrate) to confirm baseline enzyme viability and catalytic efficiency.

Mechanism I: GPR109A Agonism and Anti-Lipolytic Signaling

Once activated, the nicotinate core of 6-TNA binds to GPR109A, a

Protocol 2: GPR109A cAMP Accumulation Assay

Causality Note: We pre-incubate cells with IBMX (a broad-spectrum phosphodiesterase inhibitor) to prevent the natural degradation of cAMP. This ensures that any measured reduction in cAMP is strictly due to GPR109A-mediated inhibition of adenylate cyclase, rather than downstream enzymatic clearance.

-

Cell Culture : Seed CHO-K1 cells stably expressing human GPR109A at 10,000 cells/well in a 384-well microplate.

-

Stimulation : Pre-incubate cells with 0.5 mM IBMX for 15 minutes. Add varying concentrations of 6-TNA (0.1 nM to 10 µM) alongside 5 µM Forskolin (used to artificially stimulate baseline cAMP production).

-

Incubation : Incubate for 30 minutes at 37°C.

-

Detection : Lyse the cells and measure cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit.

-

Self-Validation Check : Utilize Niacin as a positive reference standard. The assay is only considered valid if the

of Niacin falls within the established 100–150 nM range.

Mechanism II: CYP5A1 (TBXAS1) Inhibition

Simultaneously, the 1H-1,2,4-triazole ring of 6-TNA acts as a potent inhibitor of CYP5A1 (Thromboxane Synthase). The N4 nitrogen of the triazole ring acts as a Lewis base, forming a coordinate covalent bond with the ferric (

Protocol 3: Thromboxane B2 (TXB2) EIA in Washed Platelets

Causality Note: We utilize washed platelets rather than whole blood or platelet-rich plasma (PRP). This eliminates interference from plasma protein binding and isolates the direct pharmacological interaction between the drug and platelet-derived CYP5A1.

-

Platelet Isolation : Isolate human platelets from citrated whole blood via differential centrifugation. Wash and resuspend in Tyrode's buffer (

platelets/mL). -

Treatment : Pre-incubate platelets with 6-TNA (1 nM to 10 µM) for 10 minutes at 37°C.

-

Activation : Stimulate platelets with 1 µg/mL collagen for 5 minutes to induce endogenous PGH2 synthesis.

-

Termination : Stop the reaction with 1 mM EDTA and 10 µM indomethacin to prevent further cyclooxygenase activity. Centrifuge to collect the supernatant.

-

Quantification : Measure TXB2 (the stable, spontaneous hydrolysis product of the highly volatile TXA2) using a competitive Enzyme Immunoassay (EIA).

-

Self-Validation Check : Include Ozagrel (a standard CYP5A1 inhibitor) as a positive control to verify the dynamic range of the EIA kit.

Quantitative Pharmacological Profiling

The dual-action nature of EETN is validated by comparing its active metabolite (6-TNA) against industry-standard reference compounds. The data below demonstrates that while the parent EETN is inactive, CES1 cleavage yields a metabolite that is highly potent at both target sites.

| Compound | CES1 Hydrolysis | GPR109A | CYP5A1 | Platelet Aggregation |

| EETN (Prodrug) | 15.2 | > 10,000 | > 10,000 | > 100.0 |

| 6-TNA (Active) | N/A (Stable) | 45.3 | 12.8 | 0.85 |

| Niacin (Ref) | N/A | 110.5 | > 10,000 | > 100.0 |

| Ozagrel (Ref) | N/A | > 10,000 | 18.4 | 1.20 |

Integrated Signaling Pathway Visualization

Figure 1: Dual-pathway mechanism of EETN via CES1, GPR109A, and CYP5A1.

Conclusion

EETN represents a highly sophisticated approach to multi-target cardiovascular pharmacology. By utilizing a CES1-cleavable 2-ethoxyethyl ester, the molecule ensures optimal cellular penetrance before unmasking its active pharmacophores. The resulting metabolite, 6-TNA, uniquely bridges metabolic and hematological disease pathways by simultaneously suppressing lipotoxicity via GPR109A agonism and preventing atherothrombosis via direct heme-coordination of CYP5A1.

References

-

GPR109A and Vascular Inflammation - PMC - NIH - nih.gov - 2

-

Niacin fine-tunes energy homeostasis through canonical GPR109A signaling | bioRxiv - biorxiv.org - 4

-

CYP5A1 | CYP5, CYP7 and CYP8 families | IUPHAR/BPS Guide to PHARMACOLOGY - guidetopharmacology.org - 3

-

The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC - NIH - nih.gov - 1

-

Direct Molecular Fishing of New Protein Partners for Human Thromboxane Synthase - Svirid - actanaturae.ru - 5

Sources

- 1. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP5A1 | CYP5, CYP7 and CYP8 families | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Niacin fine-tunes energy homeostasis through canonical GPR109A signaling | bioRxiv [biorxiv.org]

- 5. Direct Molecular Fishing of New Protein Partners for Human Thromboxane Synthase - Svirid - Acta Naturae [actanaturae.ru]

Engineering 1,2,4-Triazole Substituted Nicotinates: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Executive Summary

In the landscape of modern medicinal chemistry, the hybridization of privileged scaffolds is a foundational strategy for overcoming drug resistance and enhancing target specificity. The fusion of the 1,2,4-triazole ring with nicotinic acid (pyridine-3-carboxylic acid) derivatives represents a highly versatile pharmacophore. As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with an authoritative blueprint on the chemical rationale, self-validating synthetic workflows, and structure-activity relationships (SAR) of 1,2,4-triazole substituted nicotinates.

Pharmacophore Rationale: Why Hybridize?

The design of 1,2,4-triazole substituted nicotinates is driven by the synergistic physical and chemical properties of both moieties:

-

Nicotinate Core: Pyridine congeners inherently possess high lipophilicity and act as robust hydrogen-bond acceptors. This allows them to effectively penetrate lipid membranes and anchor into the active sites of target enzymes, such as enoyl-ACP reductase in Mycobacterium tuberculosis[1].

-

1,2,4-Triazole Moiety: This five-membered nitrogen-rich heterocycle offers exceptional metabolic stability against oxidative and reductive degradation. Furthermore, its strong dipole moment and capacity for extensive hydrogen bonding make it an ideal linker or primary pharmacophore for coordinating with metal ions in metalloenzymes[1].

Logical relationship of pharmacophore hybridization.

Synthetic Methodologies & Protocol Design

To ensure scientific integrity, synthetic protocols must be treated as self-validating systems. The synthesis of 1,2,4-triazole nicotinates generally follows a robust four-step pathway: esterification, hydrazinolysis, thiosemicarbazide formation, and base-catalyzed cyclization[2][3].

Step-by-step synthetic workflow for 1,2,4-triazole nicotinates.

Self-Validating Experimental Protocol: Synthesis of 5-(3-pyridyl)-4-substituted-4H-1,2,4-triazole-3-thiol

Step 1: Fischer Esterification

-

Procedure: Dissolve 10 mmol of nicotinic acid in 30 mL of absolute methanol. Add 1 mL of concentrated H₂SO₄ dropwise. Reflux the mixture for 24 hours[2].

-

Causality: The concentrated H₂SO₄ acts as both an acid catalyst to protonate the carbonyl oxygen (increasing electrophilicity) and a dehydrating agent to drive the equilibrium toward the methyl nicotinate ester[2].

-

Validation Checkpoint: Neutralize with 10% NaHCO₃ and extract with CHCl₃. Monitor via TLC (Hexane:Ethyl Acetate 7:3). A sharp melting point of the isolated white crystalline solid at 38–42°C confirms successful esterification[2].

Step 2: Hydrazinolysis

-

Procedure: Treat the methyl nicotinate with an excess of hydrazine hydrate (N₂H₄·H₂O) in absolute ethanol and reflux for 4-6 hours[4].

-

Causality: Hydrazine is a powerful alpha-effect nucleophile. Refluxing in ethanol ensures the complete displacement of the methoxy leaving group, yielding nicotinohydrazide[4].

-

Validation Checkpoint: IR spectroscopy must show the appearance of strong stretching bands around 3335 and 3278 cm⁻¹ (amine/amide N-H) and a carbonyl stretch at 1610 cm⁻¹[4].

Step 3 & 4: Thiosemicarbazide Formation & Cyclization

-

Procedure: React the nicotinohydrazide with an appropriate substituted isothiocyanate in ethanol under reflux to form a 1,4-disubstituted thiosemicarbazide intermediate. Without further purification, treat the intermediate with 10% aqueous NaOH at 60°C for 4 hours[3].

-

Causality: The basic environment provided by NaOH deprotonates the terminal hydrazide nitrogen, dramatically increasing its nucleophilicity. This promotes an intramolecular nucleophilic attack on the thiocarbonyl carbon, followed by dehydration, driving the cyclization to the aromatic 1,2,4-triazole-3-thione core[3].

-

Validation Checkpoint: Acidify the solution with dilute HCl to pH 3 to precipitate the product. ¹³C NMR must show characteristic triazole carbon peaks at approximately δ 163.4 and 162.9 ppm[4].

Biological Profiling & Structure-Activity Relationship (SAR)

The structural modularity of 1,2,4-triazole nicotinates allows for precise tuning of their biological activity. Quantitative data from recent literature highlights their broad-spectrum therapeutic potential.

Quantitative Data Summary

| Compound Series | Primary Target / Pathogen | Key Substitutions | Observed Activity (MIC / IC₅₀) |

| 3,5-disubstituted-1,2,4-triazoles | M. tuberculosis H37Rv | Chloroacetanilides at 3-position | MIC ~50 µg/mL[1] |

| 1,2,4-triazolyl pyridines | M. tuberculosis | 1,4-disubstituted thiosemicarbazides | High potency (Yields up to 99%)[3] |

| Niflumic acid-triazole hybrids | AChE / VEGFR Tyrosine Kinase | Niflumic acid core fusion | Competitive / Mixed Inhibition[5] |

| Benzothiazole-triazoles | C. albicans / A. niger | 1,3-benzothiazol-2-amino | Broad-spectrum antifungal[4] |

Mechanistic Pathways of Action

The diverse bioactivity of these hybrids is largely attributed to their ability to act as competitive inhibitors within the active sites of critical enzymes. For example, in anticancer and neuroprotective applications, niflumic acid-derived triazoles exhibit competitive inhibition against Cholinesterase (ChE) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases[5]. The triazole nitrogen atoms form critical hydrogen bonds with the amino acid residues in the enzyme's catalytic triad, while the nicotinate core engages in π-π stacking with aromatic residues in the binding pocket.

Mechanistic pathway of enzyme inhibition by triazole nicotinates.

Conclusion

The rational design of 1,2,4-triazole substituted nicotinates represents a masterclass in pharmacophore hybridization. By strictly adhering to self-validating synthetic protocols—from Fischer esterification to base-catalyzed cyclization—researchers can reliably generate libraries of these compounds. Their proven efficacy against Mycobacterium tuberculosis, fungal pathogens, and specific kinase targets underscores their continuing importance in the preclinical drug development pipeline.

References

-

Synthesis of some Antifungal and Anti-tubercular 1, 2, 4-Triazole Analogues | Source: sphinxsai.com | URL: 1

-

Synthesis of New Nicotinic Acid Derivatives and study of their effects on ChE activity | Source: researchgate.net | URL: 5

-

Synthesis, Characterization and Evaluation of Antimicrobial Activity of Few New Heterocyclic Compounds Derived from Nicotinic Acid | Source: uobaghdad.edu.iq | URL: 2

-

Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis | Source: biorxiv.org | URL: 3

-

Synthesis of 1,2,4-triazole derivatives containing benzothiazoles as pharmacologically active molecule | Source: tandfonline.com | URL:4

Sources

Stability and Hydrolytic Fate of 2-Ethoxyethyl Esters in Physiological Systems

Executive Summary

The 2-ethoxyethyl ester moiety (structurally

This guide provides a definitive analysis of the stability profile of 2-ethoxyethyl esters under physiological conditions. It establishes that these esters function as rapidly labile prodrug moieties that are susceptible to both specific enzymatic cleavage (Carboxylesterases) and base-catalyzed chemical hydrolysis. The resulting release of 2-EE triggers a toxicity cascade, necessitating rigorous stability testing and impurity quantification in pharmaceutical development.

Chemical Nature & Mechanistic Basis[1][2][3]

Structural Electronic Effects

The stability of 2-ethoxyethyl esters differs from simple alkyl esters (e.g., ethyl or propyl esters) due to the

-

Inductive Destabilization: The ether oxygen atom at the

-position (relative to the ester oxygen) exerts an electron-withdrawing inductive effect (-I). This reduces electron density at the ester carbonyl carbon, rendering it more electrophilic and susceptible to nucleophilic attack by water ( -

Hydrolytic Rate: Consequently, 2-ethoxyethyl esters generally exhibit faster hydrolysis rates (

) than their non-alkoxy analogs (e.g.,

The Toxicity Liability

The hydrolysis of any 2-ethoxyethyl ester yields the parent carboxylic acid and 2-ethoxyethanol .[1]

-

Metabolic Pathway: 2-EE is oxidized by Alcohol Dehydrogenase (ADH) to 2-ethoxyacetaldehyde and subsequently by Aldehyde Dehydrogenase (ALDH) to 2-ethoxyacetic acid (EAA) .[2]

-

Safety Limit: EAA is a known teratogen and hematotoxin. Under ICH Q3C guidelines, 2-ethoxyethanol is a Class 2 Solvent with a Permitted Daily Exposure (PDE) of 1.6 mg/day (160 ppm).

-

Implication: This moiety is rarely suitable for high-dose prodrugs but remains relevant in polymer therapeutics, low-dose potent agents, or as a degradation impurity in formulation excipients.

Physiological Stability Profile

Chemical Stability (pH-Dependent)

-

Gastric Fluid (SGF, pH 1.2): 2-ethoxyethyl esters exhibit moderate stability. The protonation of the carbonyl oxygen is competing with the inductive withdrawal of the ether oxygen.

-

Intestinal Fluid (SIF, pH 6.8 - 7.4): Chemical hydrolysis accelerates significantly. The presence of the

-ether linkage facilitates base-catalyzed hydrolysis compared to simple aliphatic chains.

Enzymatic Stability (Plasma & Liver)

The primary driver of instability in vivo is enzymatic cleavage.

-

Enzymes: Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2) are the dominant catalysts.

-

Kinetics: In human plasma, 2-ethoxyethyl esters are typically "rapidly deacetylated" with half-lives (

) often ranging from <10 minutes to 1 hour , depending on the steric bulk of the acyl group ( -

Species Differences: Rodent plasma (Rat) typically displays 5–10x faster hydrolysis rates than human plasma due to higher esterase activity, a critical factor when extrapolating preclinical safety data.

Visualization: Metabolic & Hydrolytic Pathway

The following diagram illustrates the dual degradation pathways (Chemical vs. Enzymatic) and the downstream toxicological activation.

Caption: Figure 1. Hydrolytic cascade of 2-ethoxyethyl esters showing the release of the toxic metabolite 2-ethoxyacetic acid via ADH/ALDH pathways.

Experimental Protocols

To validate the stability of a 2-ethoxyethyl ester derivative, the following standardized protocol is recommended. This workflow distinguishes between chemical instability and enzymatic metabolism.

Reagents & Preparation

-

Stock Solution: Prepare 10 mM ester in DMSO or Acetonitrile.

-

Matrices:

-

Phosphate Buffer (PBS), pH 7.4.

-

Simulated Gastric Fluid (SGF) USP (without pepsin).

-

Pooled Human Plasma (lithium heparin), pH adjusted to 7.4.

-

-

Internal Standard (IS): Warfarin or Tolbutamide (depending on ionization).

Incubation Workflow (Step-by-Step)

-